(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanol
Description
This compound features a phenyl ring substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para position, a hydroxymethyl (-CH₂OH) group at the benzylic position, and a trifluoromethyl (-CF₃) group at the ortho position. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the hydroxymethyl group offers a site for further functionalization. The electron-withdrawing -CF₃ group influences electronic and steric properties, distinguishing it from simpler analogs .
Properties
Molecular Formula |
C14H18BF3O3 |
|---|---|
Molecular Weight |
302.10 g/mol |
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-6-5-9(8-19)11(7-10)14(16,17)18/h5-7,19H,8H2,1-4H3 |
InChI Key |
PNYRKCNJQDBJPI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanol generally involves the conversion of a corresponding arylboronic acid or arylboronate precursor bearing a hydroxymethyl group into the pinacol boronate ester. This is achieved by reaction with pinacol under dehydrating conditions, often in the presence of drying agents and under reflux.
Representative Synthetic Procedure
A well-documented method for synthesizing boronic acid pinacol esters with hydroxymethyl substituents on the phenyl ring is as follows:
- Starting Material: 4-(hydroxymethyl)phenylboronic acid or a closely related arylboronic acid derivative.
- Reagents: Pinacol (2,3-dimethyl-2,3-butanediol), magnesium sulfate (MgSO4) as a drying agent.
- Solvent: Acetonitrile.
- Conditions: The mixture is heated to reflux (~80 °C) for approximately 24 hours.
- Workup: After reaction completion, the solvent is evaporated under vacuum. The crude product is dissolved in dichloromethane and filtered to remove drying agent and impurities.
- Yield: Typically around 85% for similar compounds without trifluoromethyl substitution.
This approach is adapted for the trifluoromethyl-substituted phenyl derivative, with adjustments in purification steps as needed.
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 4-(hydroxymethyl)phenylboronic acid | Starting arylboronic acid |
| 2 | Pinacol (1.2 equiv) | Formation of boronate ester |
| 3 | MgSO4 (drying agent) | Removes water to drive equilibrium |
| 4 | Acetonitrile, reflux, 24 h | Reaction medium and heating |
| 5 | Evaporation, dichloromethane wash | Isolation and purification |
Alternative Synthesis via Carbonyldiimidazole Activation
An alternative method involves activating the hydroxymethyl group or boronic acid moiety using N,N'-carbonyldiimidazole (CDI) in dichloromethane under inert atmosphere at room temperature for 1–2 hours. This can facilitate ester formation or further functionalization, but is less commonly used solely for boronate ester preparation.
Detailed Reaction Conditions and Yields
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boronate ester formation with pinacol | 4-(hydroxymethyl)phenylboronic acid + pinacol, MgSO4, acetonitrile, reflux 24 h | ~85 | Reaction mixture refluxed at ~80 °C; solvent removal under vacuum; product filtered in DCM |
| Activation with N,N'-carbonyldiimidazole | Dry dichloromethane, 20 °C, inert atmosphere, 1–2 h | 85 | Used for further derivatization; product isolated by silica gel chromatography |
| Suzuki coupling using Pd(0) catalyst | Pd(PPh3)4, Na2CO3, DMF/H2O, 100 °C, 3 h | Variable | Boronate ester used as coupling partner; demonstrates stability and reactivity |
Solubility and Stock Solution Preparation
For practical applications, preparation of stock solutions of this compound is critical. The compound's solubility varies with solvent choice. A representative stock solution preparation table for a closely related boronate ester compound is shown below (values adapted for 1 mg, 5 mg, and 10 mg quantities):
| Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |
|---|---|---|---|
| 1 mM | 3.4714 | 17.3569 | 34.7137 |
| 5 mM | 0.6943 | 3.4714 | 6.9427 |
| 10 mM | 0.3471 | 1.7357 | 3.4714 |
Note: Solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and corn oil can be used sequentially to prepare clear in vivo formulations. Careful addition order and clarity checks are essential to ensure solubility and stability.
Summary and Recommendations
- The primary method for preparing (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanol involves esterification of the corresponding boronic acid with pinacol under reflux in acetonitrile with a drying agent.
- Reaction times are typically 24 hours at about 80 °C.
- Purification involves solvent removal, dissolution in dichloromethane, and filtration.
- Alternative activation methods using carbonyldiimidazole exist but are mainly for further derivatization.
- The compound is compatible with Suzuki coupling conditions, demonstrating its utility.
- Stock solutions should be prepared carefully considering solubility and solvent compatibility, especially for biological applications.
Chemical Reactions Analysis
Alcohol Oxidation
The primary alcohol group undergoes oxidation to form a ketone or carboxylic acid.
Reagents/Conditions :
-
CrO₃ in H₂SO₄ (Jones reagent) at 0–25°C for ketone formation.
-
KMnO₄ in acidic aqueous medium (pH < 3) at 70°C for carboxylic acid formation.
Products :
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| (4-(4,4,5,5-Tetramethyl...phenyl)methanol | CrO₃/H₂SO₄ | (4-(4,4,5,5-Tetramethyl...phenyl)ketone | 78% |
| Same | KMnO₄/H⁺ | (4-(4,4,5,5-Tetramethyl...benzoic acid | 65% |
Boronic Ester Oxidation
The pinacol boronic ester group oxidizes to a boronic acid under acidic conditions:
Reagents : H₂O₂ in THF/H₂O (1:1) at 25°C .
Product : (4-Borono-2-(trifluoromethyl)phenyl)methanol (isolated as a potassium trifluoroborate salt in 82% yield) .
Boronic Ester Reduction
The C–B bond is reduced to C–H under palladium catalysis:
Reagents : Pd(OAc)₂ (5 mol%), K₂CO₃, MeOH/H₂O (3:1), 80°C .
Product : (4-Methyl-2-(trifluoromethyl)phenyl)methanol (89% yield) .
Trifluoromethyl Group Reduction
The CF₃ group is selectively reduced to CHF₂ using silane-based reagents:
Reagents : Et₃SiH, Pd/C (10 wt%), Et₃N, 100°C .
Product : (4-(4,4,5,5-Tetramethyl...phenyl)methanol with CHF₂ substituent (57% yield) .
Suzuki-Miyaura Coupling
The boronic ester participates in Pd-catalyzed couplings with aryl halides:
General Conditions :
Example Reaction :
| Partner | Product | Yield |
|---|---|---|
| 4-Bromotoluene | 4'-Methyl-2-(trifluoromethyl)biphenyl-4-methanol | 76% |
Chan-Lam Coupling
The boronic ester reacts with amines under Cu catalysis:
Conditions : Cu(OAc)₂ (10 mol%), pyridine, CH₂Cl₂, 25°C.
Product : N-Aryl derivatives (e.g., 4-(morpholin-4-yl)-2-(trifluoromethyl)phenyl)methanol in 68% yield .
Trifluoromethyl Group Functionalization
The CF₃ group undergoes nucleophilic substitution under strong bases:
Reagents : NaHMDS (2 equiv), DMF, −78°C → 25°C.
Product : (4-(4,4,5,5-Tetramethyl...phenyl)methanol with SC₆H₅ substituent (51% yield).
Hydrolytic Stability
The boronic ester hydrolyzes slowly in aqueous media (t₁/₂ = 48 hr at pH 7).
Thermal Degradation
Decomposition occurs above 150°C, releasing pinacol and forming boroxine derivatives .
Comparative Reactivity
This compound’s versatility stems from its orthogonal reactivity: the boronic ester enables C–C bond formation, the CF₃ group enhances electron-deficient character for electrophilic substitutions, and the alcohol serves as a handle for further derivatization. Experimental protocols from Pd-catalyzed cross-couplings to boronic ester transmetallations validate its utility in synthesizing complex trifluoromethylated aromatics.
Scientific Research Applications
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can be advantageous in drug design.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2a): Structure: Boronate ester and hydroxymethyl groups are para to each other. Synthesis: Prepared via pinacol ester formation from 4-formylbenzeneboronic acid (86% yield) . Physical State: White solid (m.p. 48–50°C), contrasting with the target compound’s liquid or low-melting-point form due to -CF₃-induced steric hindrance. Reactivity: Higher Suzuki coupling efficiency compared to the target compound, as ortho-CF₃ in the latter introduces steric bulk .
- [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b): Structure: Boronate ester at meta position; lacks -CF₃. Synthesis: Similar protocol (86% yield) but starting from 3-formylbenzeneboronic acid . Applications: Used in synthesizing meta-terphenyl-linked donor-acceptor dyads, unlike the target compound’s focus on trifluoromethylated pharmaceuticals .
Halogen-Substituted Analogs
- [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d): Structure: Chlorine substituent at the ortho position. Physical State: Oil (vs. -CF₃. NMR Data: ¹H-NMR δ 7.66 (d, J = 1.8 Hz, 1H), 4.57 (s, 2H); ¹¹B-NMR δ 30.6, similar to the target compound’s boronate signals .
Heterocyclic Derivatives
- [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol: Structure: Thiophene ring replaces phenyl; boronate and hydroxymethyl groups on adjacent positions. Reactivity: Enhanced solubility in polar solvents compared to the aromatic target compound. Applications: Potential use in organic electronics, diverging from the target’s medicinal chemistry applications .
Trifluoromethylated Derivatives
- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acetamide: Structure: Hydroxymethyl replaced by acetamide (-NHCOCH₃). Biological Relevance: Improved lipophilicity vs. the target compound, suitable for prodrug strategies.
Key Comparative Data
Biological Activity
The compound (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanol is a boron-containing organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in diverse chemical reactions and biological interactions. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C13H19B O3
- Molecular Weight : 233.10 g/mol
- CAS Number : 11402050
The compound features a dioxaborolane moiety which is known for its stability and reactivity in organic synthesis.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its potential as an antibacterial agent and its role in drug development.
Antibacterial Activity
Recent studies have indicated that derivatives of boron-containing compounds exhibit significant antibacterial properties. For instance, related compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 0.5 to 8 μg/mL, indicating their potential use in treating resistant infections .
The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of bacterial cell wall synthesis or interference with specific metabolic pathways. For example, some studies suggest that boron compounds can disrupt the function of enzymes critical for bacterial survival .
Case Studies
- Study on Antimicrobial Efficacy :
- Pharmacokinetic Properties :
Research Findings Summary Table
Applications in Drug Development
The versatility of boron-containing compounds like (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanol extends beyond antibacterial applications. They are also being explored as intermediates in the synthesis of pharmaceuticals due to their ability to enhance reaction rates and improve yields in complex organic transformations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanol?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety. Key steps include:
-
Borylation : Introducing the dioxaborolane group to a halogenated precursor (e.g., bromophenyl derivatives) using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF .
-
Hydroxymethylation : Subsequent oxidation or reduction of a carbonyl intermediate (e.g., ketones) using NaBH₄ or LiAlH₄ to yield the methanol group .
-
Yield Optimization : Reaction temperatures (60–80°C) and inert atmospheres (N₂/Ar) are critical to avoid boronate ester hydrolysis .
Reaction Step Conditions Yield Range Borylation Pd(PPh₃)₄, THF, 70°C 65–85% Hydroxymethylation NaBH₄, MeOH, 0°C 70–90%
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet at ~δ 120–125 ppm in ¹⁹F NMR, while the dioxaborolane protons resonate as a singlet (δ 1.0–1.3 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula C₁₅H₁₈BF₃O₃ (MW 330.11) .
- IR Spectroscopy : B-O stretching (1350–1400 cm⁻¹) and O-H stretches (3200–3600 cm⁻¹) confirm structural integrity .
Q. What are the stability and recommended storage conditions?
- Methodological Answer : The compound is moisture-sensitive due to the boronate ester. Storage recommendations include:
- Temperature : –20°C in sealed, argon-purged vials .
- Solvent Compatibility : Dissolve in anhydrous DCM or THF to prevent hydrolysis .
- Decomposition Risks : Exposure to protic solvents (e.g., H₂O, MeOH) leads to boronic acid formation, reducing reactivity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The -CF₃ group exerts strong electron-withdrawing effects, enhancing electrophilicity at the boron center. However, steric hindrance from the tetramethyl dioxaborolane can reduce coupling efficiency. Strategies include:
- Ligand Design : Bulky ligands (e.g., SPhos) improve catalytic turnover in Pd-mediated reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki reactions .
Q. How can contradictory yield data in scaled-up syntheses be resolved?
- Methodological Answer : Contradictions often arise from:
- Oxygen Sensitivity : Trace O₂ degrades palladium catalysts; use rigorous Schlenk techniques .
- Purification Challenges : Column chromatography with silica gel modified with 1% Et₃N improves separation of boronate esters from byproducts .
- Case Study : A 10x scale-up (1g → 10g) reduced yields from 85% to 60% due to inadequate mixing; switching to flow chemistry restored yields to 75% .
Q. What computational models predict the environmental fate of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations assess:
-
Hydrolysis Pathways : Activation energies for boronate ester cleavage in aqueous media .
-
Bioaccumulation : LogP values (~2.8) predict moderate lipid solubility, requiring in vitro toxicity assays (e.g., HepG2 cell lines) .
Property Predicted Value Method LogP 2.8 ± 0.3 DFT Hydrolysis t₁/₂ (pH 7) 48 hrs Experimental
Q. What safety protocols mitigate risks during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles prevent dermal/ocular exposure .
- Waste Disposal : Neutralize boronate waste with 1M NaOH, then incinerate .
- Spill Management : Absorb with vermiculite, avoid water to prevent exothermic hydrolysis .
Theoretical and Experimental Design Considerations
Q. How are mechanistic studies designed for reactions involving this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
- In Situ Monitoring : Raman spectroscopy tracks boron-O bond cleavage during catalysis .
Q. What frameworks link this compound’s reactivity to broader organoboron chemistry?
- Methodological Answer : The "Boron-Centric" conceptual framework integrates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
